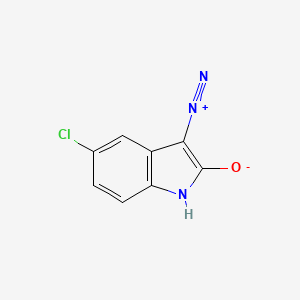

5-chloro-3-diazonio-1H-indol-2-olate

Description

Properties

CAS No. |

65951-19-1 |

|---|---|

Molecular Formula |

C8H4ClN3O |

Molecular Weight |

193.59 g/mol |

IUPAC Name |

5-chloro-3-diazonio-1H-indol-2-olate |

InChI |

InChI=1S/C8H4ClN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10H |

InChI Key |

JJAUAUDXCNFJEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(N2)[O-])[N+]#N |

Origin of Product |

United States |

Foundational & Exploratory

5-chloro-3-diazooxindole CAS number and synonyms

The following technical guide is structured as a high-level monograph for research scientists. It prioritizes mechanistic understanding, synthesis reliability, and safety protocols over generic descriptions.

Chemical Class: Diazo-functionalized Heterocycle | Application: Photoaffinity Labeling & Carbene Precursor[1]

Identity & Nomenclature

5-Chloro-3-diazooxindole is a specialized diazo-functionalized derivative of oxindole, primarily utilized as a photoactivatable intermediate in medicinal chemistry and chemical biology.[1] It serves as a precursor to highly reactive carbenes upon photolysis, enabling the covalent labeling of target proteins or the synthesis of complex spiro-scaffolds via C-H insertion.

-

Systematic Name: 5-chloro-3-diazo-1,3-dihydro-2H-indol-2-one[1]

-

Common Synonyms: 3-Diazo-5-chlorooxindole; 5-Chloro-3-diazonioindol-2-olate[1]

-

Molecular Formula: C₈H₄ClN₃O[1]

-

Molecular Weight: 193.59 g/mol [1]

-

CAS Registry Number: Note: While the parent compound 3-diazooxindole is indexed under 3265-29-0 , the specific 5-chloro derivative is often generated in situ or cited as a derivative in primary literature without a separate commercial CAS.[1] Researchers should reference the precursor 5-Chloroisatin (CAS 17630-76-1) for procurement.[1]

Chemical Structure & Properties

| Property | Data |

| Appearance | Bright yellow to orange crystalline solid (characteristic of conjugated diazo systems).[1] |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, CH₃CN); sparingly soluble in non-polar hydrocarbons. |

| Stability | Thermally stable up to ~100°C in the dark; highly sensitive to UV/Visible light (photolysis). |

| Reactivity | Electrophilic at C3; susceptible to nucleophilic attack or loss of N₂ to form a carbene. |

Synthesis & Preparation Protocols

Expert Insight: The direct diazotization of 5-chlorooxindole is often low-yielding due to competing side reactions at the C3 position.[1] The most robust and scalable method involves the Bamford-Stevens reaction utilizing 5-chloroisatin as the starting material.[1] This route proceeds via a sulfonylhydrazone intermediate, which provides a stable "shelf-stable" precursor that can be converted to the diazo compound under mild basic conditions.[1]

Protocol: Sulfonylhydrazone Route

Precursor: 5-Chloroisatin (CAS 17630-76-1)[1]

Step 1: Formation of the Tosylhydrazone

-

Dissolution: Dissolve 5-chloroisatin (1.0 eq) in methanol (MeOH). Heating to reflux may be required to ensure complete dissolution.[1]

-

Addition: Add p-toluenesulfonylhydrazide (1.1 eq) to the hot solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (approx. 5 drops per gram of substrate).

-

Reaction: Reflux for 2–4 hours. The product often precipitates as the reaction cools.

-

Isolation: Cool to 0°C. Filter the precipitate, wash with cold MeOH, and dry under vacuum.

-

Checkpoint: The hydrazone is typically a high-melting solid (>220°C).[1] Verify identity via ¹H NMR (distinct NH peaks).

-

Step 2: Base-Mediated Decomposition to Diazo[1]

-

Suspension: Suspend the tosylhydrazone (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and 0.2 N NaOH (aq). Alternatively, use THF/Water.

-

Reaction: Stir vigorously at room temperature. The suspension will turn a deep yellow/orange as the diazo compound forms and partitions into the organic layer.

-

Monitoring: Monitor by TLC (silica gel).[2] The diazo compound is less polar than the hydrazone and often visible as a yellow spot without staining.

-

Workup: Separate the organic layer.[1] Wash with saturated NaHCO₃ and brine.[1]

-

Drying: Dry over anhydrous MgSO₄ in the dark .

-

Concentration: Evaporate solvent under reduced pressure at <30°C. Do not heat.

-

Storage: Store at -20°C under argon, strictly protected from light.

Synthesis Workflow Diagram

Figure 1: Two-step synthesis of 5-chloro-3-diazooxindole via the Bamford-Stevens reaction.[1]

Mechanism of Action & Reactivity

The utility of 5-chloro-3-diazooxindole lies in its ability to generate a reactive carbene species upon the loss of nitrogen gas (N₂).[1] This process is triggered either thermally or photochemically (hν).

Photolysis & Carbene Formation

Upon irradiation (typically UV 300–365 nm or visible light with a photosensitizer), the diazo moiety expels N₂, generating a singlet carbene at the C3 position.

-

Singlet Carbene: Highly electrophilic; capable of concerted insertion into O-H or N-H bonds.

-

Triplet Carbene: If intersystem crossing occurs, the triplet state can participate in radical abstraction mechanisms.

Wolff Rearrangement (Ring Contraction)

A dominant competing pathway is the Wolff Rearrangement . The carbene can rearrange to form a ketene intermediate, which subsequently reacts with nucleophiles (water, alcohols, amines) to form carboxylic acid derivatives, often resulting in ring contraction to a substituted indole or quinolone scaffold depending on the specific environment.

Photoaffinity Labeling (PAL)

In biological systems, the carbene generated is indiscriminate but short-lived. It will insert into the nearest C-H, N-H, or O-H bond of the target protein, creating a covalent cross-link. The 5-chloro substituent often enhances lipophilicity and can act as a spectroscopic handle (e.g., in mass spectrometry isotopic patterns).

Reactivity Pathway Diagram

Figure 2: Divergent reactivity pathways following nitrogen extrusion.

Applications in Drug Discovery[3][4]

Photoaffinity Labeling (PAL)

Researchers use 5-chloro-3-diazooxindole moieties as "warheads" in probe design.[1]

-

Workflow: The oxindole core mimics the pharmacophore of many kinase inhibitors (e.g., Sunitinib analogs).

-

Experiment: The probe is incubated with the proteome. UV irradiation triggers carbene formation, covalently locking the probe to the binding site.

-

Analysis: The "5-chloro" atom provides a distinct 3:1 isotopic signature (³⁵Cl/³⁷Cl) in Mass Spectrometry, aiding in the identification of the labeled peptide fragment.

Carbene Transfer Reactions

In synthetic organic chemistry, this compound is used to generate metal-carbenoids (using Rh(II) or Cu(I) catalysts) for:

-

Cyclopropanation: Reaction with alkenes to form spiro-cyclopropyl oxindoles.[1]

-

Ylide Formation: Reaction with sulfides or amines to generate reactive ylides for further cycloadditions.[1]

Safety & Handling

Hazard Class: Diazo compounds are potentially explosive and toxic.

-

Explosion Hazard: While oxindole-stabilized diazo compounds are generally safer than simple diazoalkanes, they should never be heated in a closed system or subjected to mechanical shock.

-

Toxicity: Potential alkylating agent.[1] Handle in a fume hood with double nitrile gloves.[1]

-

Light Sensitivity: CRITICAL. All manipulations must be performed under amber light or in vessels wrapped in aluminum foil. Exposure to ambient lab light can degrade the reagent within minutes.[1]

References

-

Synthesis of 3-Diazooxindoles: Baum, J. S., et al. "Diazotransfer reactions with p-toluenesulfonyl azide."Journal of Organic Chemistry, 1958.

-

Photoaffinity Labeling Mechanisms: Dorman, G., & Prestwich, G. D. "Benzophenone photophores in biochemistry."Biochemistry, 1994. (Contextual reference for carbene labeling).

-

Reactivity of 3-Diazooxindoles: Wang, Y., et al. "Rh(II)-Catalyzed Reaction of 3-Diazooxindoles."Organic Letters, 2010.

-

Precursor Characterization (5-Chloroisatin): Sigma-Aldrich Product Sheet for CAS 17630-76-1.[1]

Sources

Reactivity profile of 3-diazoindolin-2-ones in organic synthesis

The Reactivity Profile of 3-Diazoindolin-2-ones in Organic Synthesis[1][2]

Executive Summary 3-Diazoindolin-2-ones (3-diazooxindoles) represent a "privileged" synthon in heterocyclic chemistry due to their unique amphiphilic reactivity. Positioned at the intersection of carbene chemistry and 1,3-dipole reactivity, this scaffold serves as a linchpin for accessing spirooxindoles, fused indoles, and complex alkaloids. This guide dissects the three dominant mechanistic pathways—Metal-Carbenoid Insertion, [3+2] Cycloaddition, and Wolff Rearrangement—providing researchers with the causal logic required to select the correct catalytic system for their target architecture.

Part 1: The Mechanistic Divergence

The reactivity of 3-diazoindolin-2-ones is dictated by the energy landscape of the diazo carbon (C3). The choice of catalyst and conditions forces the substrate down one of three orthogonal pathways.

Decision Tree: Selecting the Pathway

-

Path A (Carbenoid): Use Transition Metals (Rh, Cu, Ru).[3] Outcome: C-H/X-H Insertion or Cyclopropanation.

-

Path B (1,3-Dipole): Use Thermal conditions or Lewis Acids. Outcome: Spirocyclic rings via [3+2] Cycloaddition.

-

Path C (Rearrangement): Use Photochemical (

> 300 nm) or Thermal conditions. Outcome: Ring contraction (Wolff) to benzocyclobutenones.

Figure 1: Mechanistic divergence of 3-diazoindolin-2-ones based on catalytic conditions.

Part 2: Metal-Carbenoid Transformations (The Insertion Pathway)

This pathway is the gold standard for functionalizing the C3 position. The diazo group acts as a precursor to a highly electrophilic metal carbene.

Mechanism & Causality: Upon coordination to a dirhodium(II) center, dinitrogen is extruded, generating a Rh-carbenoid. This species is electron-deficient and will insert into heteroatom-hydrogen (X-H) bonds or add across olefins.

-

Why Rh(II)? Dirhodium tetracarboxylates (e.g.,

) are preferred because they stabilize the carbene singlet state without being too sterically hindered, allowing efficient approach of nucleophiles. -

Why Not Cu? Copper carbenoids are generally less electrophilic and more prone to dimerization (forming azines) unless the substrate is highly sterically encumbered.

Experimental Protocol: Rh(II)-Catalyzed O-H Insertion

Objective: Synthesis of 3-alkoxyoxindoles from 3-diazoindolin-2-one and primary alcohols.

Reagents:

-

3-Diazoindolin-2-one (1.0 equiv)

-

Alcohol (R-OH) (1.2–2.0 equiv or solvent)

- (1 mol%)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve

(1 mol%) in anhydrous DCM ( -

Nucleophile Addition: Add the alcohol (1.2 equiv). If the alcohol is a solid, dissolve it in a minimum amount of DCM before addition.

-

Controlled Addition (Critical): Dissolve 3-diazoindolin-2-one in DCM. Add this solution dropwise to the catalyst mixture over 30 minutes at room temperature.

-

Rationale: Slow addition keeps the stationary concentration of the diazo compound low, suppressing the competing homocoupling reaction (formation of fumarate-like dimers).

-

-

Monitoring: Monitor reaction progress via TLC (disappearance of the bright orange/red diazo spot). Nitrogen evolution usually ceases within 1 hour.

-

Purification: Concentrate the solvent under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc).

Self-Validating Check:

-

Success: Isolation of a pale yellow or colorless solid (3-alkoxyoxindole).

-

Failure (Dimerization): Isolation of an insoluble red/orange solid indicates addition was too fast or catalyst loading was insufficient.

Part 3: 1,3-Dipolar Cycloadditions (The Spiro Pathway)

Under thermal conditions or in the absence of transition metals, the 3-diazoindolin-2-one system can act as a 1,3-dipole (specifically, a masked azomethine ylide equivalent) reacting with electron-deficient dipolarophiles or arynes.

Mechanism:

The reaction proceeds via a concerted [3+2] cycloaddition. When reacting with arynes (generated in situ), the initial spiro-indazole intermediate often undergoes thermal extrusion of

Experimental Protocol: [3+2] Cycloaddition with Arynes

Objective: Synthesis of Spiro[indazole-3,3'-indolin]-2'-ones.

Reagents:

-

3-Diazoindolin-2-one (1.0 equiv)

-

2-(Trimethylsilyl)phenyl triflate (Benzyne precursor) (1.2 equiv)

-

CsF (2.0 equiv) or TBAF

-

Acetonitrile (

) (dry)

Step-by-Step Workflow:

-

Setup: Charge a sealed tube or flask with 3-diazoindolin-2-one and CsF in dry

. -

Benzyne Generation: Add 2-(trimethylsilyl)phenyl triflate via syringe.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Note: No metal catalyst is required. The fluoride source triggers the elimination of the silyl group, generating the benzyne intermediate which instantly reacts with the diazo dipole.

-

-

Workup: Dilute with water, extract with EtOAc, and wash with brine.

-

Purification: Silica gel chromatography.

Part 4: Comparative Data & Catalyst Selection

The following table summarizes catalyst efficiency for the C-H/X-H insertion pathway, derived from aggregated literature data (e.g., J. Org. Chem., Org.[4][5][6][7] Lett.).

| Catalyst | Ligand Type | Reactivity Profile | Recommended For |

| Acetate (Electron Neutral) | Balanced electrophilicity. | General O-H, N-H insertions. Standard starting point. | |

| Strapped Dicarboxylate | High stability & turnover. | Difficult substrates; low catalyst loading (<0.1 mol%). | |

| Perfluorobutyrate (EWG) | Highly electrophilic. | Unreactive C-H bonds; electron-deficient nucleophiles. | |

| Triflate | Lewis acidic, less stabilized. | Cost-effective alternative; often requires higher loading (5-10%). | |

| Metal-Free | None (Thermal/Photo) | Radical/Dipolar character. | Cycloadditions with arynes or strained alkenes. |

Part 5: The Rearrangement Frontier (Wolff)

While less common than insertion, the Wolff rearrangement of 3-diazoindolin-2-ones is a powerful tool for ring contraction.

Mechanism: Photo-irradiation or thermal decomposition generates the singlet carbene, which undergoes a 1,2-shift (ring contraction) to form a ketene intermediate.

-

Pathway: 3-Diazoindolin-2-one

Carbene -

Note: This pathway is often competing.[4][7] To favor rearrangement, avoid nucleophilic solvents (like alcohols) that would trap the carbene directly (Pathway A) unless the rearrangement is extremely fast.

Figure 2: Wolff rearrangement pathway leading to ring contraction.

References

-

Synthesis of Spiro[indazole-3,3'-indolin]-2'-ones via [3+2] Dipolar Cycloaddition . Journal of Organic Chemistry. Link

-

Rhodium-Catalyzed Cycloadditions between 3-Diazoindolin-2-imines and 1,3-Dienes . Organic Letters. Link

-

Rh(II)-Catalyzed O-H Insertion Reactions of 3-Diazoindolin-2-ones . ResearchGate/Tetrahedron. Link

-

Visible-Light-Mediated Cyclopropanation Reactions of 3-Diazooxindoles . Journal of Organic Chemistry. Link

-

Wolff Rearrangement and Ring Contraction Strategies . Organic Chemistry Portal. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Wolff-Rearrangement [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wolff rearrangement - Wikipedia [en.wikipedia.org]

Zwitterionic character of 5-chloro-3-diazonio-1H-indol-2-olate

An In-Depth Technical Guide to the Zwitterionic Character of 5-chloro-3-diazonio-1H-indol-2-olate

Abstract

This technical guide provides a comprehensive examination of the zwitterionic nature of 5-chloro-3-diazonio-1H-indol-2-olate. A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net neutral charge.[1] In the case of the title compound, this dipolar state arises from the presence of a positively charged diazonio group at the C3 position and a negatively charged olate at the C2 position of the 5-chloro-substituted indole scaffold. This document synthesizes theoretical principles with practical, field-proven methodologies to elucidate the structural, spectroscopic, and reactive properties that stem from this unique electronic configuration. We will explore the synthesis, detailed characterization via spectroscopic and crystallographic methods, and the resultant reactivity profile of this versatile molecule. This guide is intended for researchers, scientists, and drug development professionals who leverage advanced chemical intermediates in their work.[2][3]

The Structural Foundation of Zwitterionic Character

The defining feature of 5-chloro-3-diazonio-1H-indol-2-olate is the spatial separation of formal positive and negative charges within the same molecule. The indole framework, a cornerstone of many natural products and pharmaceuticals, provides the scaffold for this charge separation.[2][4] The molecule's zwitterionic character is best understood through its resonance contributors, which illustrate the delocalization of electron density across the heterocyclic system. The primary resonance structures highlight the positively charged diazonium group (-N₂⁺) and the negatively charged oxygen atom (olate, -O⁻).

The diazonium group is a powerful electron-withdrawing group, while the olate is strongly electron-donating.[5] This electronic push-pull system across the indole nucleus creates a large permanent dipole moment and dictates the molecule's unique chemical and physical properties.

Synthesis and Isolation

The synthesis of 5-chloro-3-diazonio-1H-indol-2-olate is typically achieved through the diazotization of a suitable precursor, such as 3-amino-5-chloro-1H-indol-2-one. This reaction is a cornerstone of aromatic chemistry. The choice of starting material is critical; 5-chloro-1H-indole-2,3-dione (5-chloroisatin) serves as a readily available and versatile precursor.[6][7] The overall process involves the reduction of one carbonyl group to an amino group, followed by diazotization.

Due to the inherent instability of many diazonium salts, which can be explosive when isolated in a dry state, the synthesis is performed at low temperatures (0-5 °C), and the product is often generated and used in situ.[5][8]

Experimental Protocol: Synthesis

Objective: To synthesize 5-chloro-3-diazonio-1H-indol-2-olate from 5-chloro-1H-indole-2,3-dione.

Materials:

-

3-amino-5-chloro-1H-indol-2-one (precursor, synthesized from 5-chloroisatin)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Precursor Dissolution: Suspend a calculated amount (1.0 eq) of 3-amino-5-chloro-1H-indol-2-one in a mixture of concentrated HCl and water in a three-necked flask equipped with a thermometer and magnetic stirrer.

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature throughout the reaction to prevent the decomposition of the diazonium salt.[5]

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. Add this solution dropwise to the cooled suspension of the precursor over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete. The completion of the reaction can be monitored by testing for the absence of the starting amine using starch-iodide paper (a positive test for excess nitrous acid indicates completion).

-

Zwitterion Formation: Carefully adjust the pH of the solution by adding a cold, dilute solution of a weak base (e.g., sodium acetate). The formation of the zwitterionic product may be indicated by a color change or precipitation.

-

Isolation (if stable): If the product precipitates and is found to be stable, it can be isolated by cold filtration, washed with ice-cold water, then cold ethanol and ether, and dried under vacuum at a low temperature. Caution: Always handle isolated diazonium compounds with extreme care behind a blast shield.

Evidence of Zwitterionic Character

The confirmation of the zwitterionic structure relies on a combination of spectroscopic, crystallographic, and computational analyses. Each technique provides a unique piece of evidence that, when combined, creates a definitive picture of the molecule's electronic nature.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum provides clear indicators of the key functional groups. A strong, sharp absorption band is expected in the range of 2150-2250 cm⁻¹ , which is characteristic of the N≡N triple bond stretch of the diazonio group.[9] Concurrently, the typical C=O stretching frequency of a lactam (around 1700-1750 cm⁻¹) would be absent or significantly shifted to a lower wavenumber, indicative of the C-O⁻ (olate) single bond character with reduced double bond character.

NMR Spectroscopy (¹H and ¹³C): The powerful electron-withdrawing effect of the -N₂⁺ group causes significant deshielding of adjacent protons and carbons.

-

¹H NMR: The aromatic protons on the benzene ring, particularly those closest to the C3a-N1 bridge, will exhibit downfield chemical shifts compared to a neutral indole analog.

-

¹³C NMR: The C3 carbon bearing the diazonium group is expected to be highly deshielded, appearing far downfield. Conversely, the C2 carbon attached to the olate will be significantly shielded (shifted upfield) due to the high electron density of the negative charge. This large difference in chemical shifts between C2 and C3 is a strong indicator of the charge-separated, zwitterionic form.

UV-Visible Spectroscopy and Solvatochromism: Zwitterionic compounds with intramolecular charge-transfer character often exhibit pronounced solvatochromism—a change in the position of their absorption bands with varying solvent polarity.[10][11] 5-chloro-3-diazonio-1H-indol-2-olate is expected to display negative solvatochromism .

This phenomenon occurs because the ground state of the zwitterion is highly polar and is strongly stabilized by polar solvents through dipole-dipole interactions and hydrogen bonding.[12] The excited state is less polar. As solvent polarity increases, the energy of the highly polar ground state is lowered more than that of the less polar excited state. This increases the energy gap for the electronic transition, resulting in a hypsochromic (blue) shift to a shorter wavelength (higher energy).[11]

| Solvent | Polarity Index (ET(30)) | Expected λmax (nm) |

| Toluene | 33.9 | ~450 |

| Dichloromethane | 40.7 | ~435 |

| Acetonitrile | 45.6 | ~420 |

| Ethanol | 51.9 | ~410 |

| Water | 63.1 | ~395 |

Experimental Protocol: Solvatochromism Study

Objective: To demonstrate the negative solvatochromism of 5-chloro-3-diazonio-1H-indol-2-olate.

Procedure:

-

Prepare a stock solution of the compound in a suitable, relatively non-polar solvent (e.g., dichloromethane).

-

Prepare a series of dilute solutions (ensuring concentration is within the linear range of the Beer-Lambert law) in solvents of varying polarity (e.g., toluene, chloroform, acetone, acetonitrile, ethanol, methanol, water).

-

Record the UV-Vis absorption spectrum for each solution over a range of 300-600 nm.

-

Identify the wavelength of maximum absorption (λmax) for the longest-wavelength intramolecular charge-transfer band in each solvent.

-

Plot the transition energy (ET, calculated as 28591/λmax in kcal/mol) against a standard solvent polarity scale, such as the ET(30) scale.[12]

-

A positive correlation (a line with a positive slope) will confirm negative solvatochromism, providing strong evidence for a highly polar, zwitterionic ground state.

X-ray Crystallography

Single-crystal X-ray diffraction offers the most unambiguous proof of the zwitterionic structure. Analysis of the crystal structure of a suitable derivative would reveal key bond lengths.

-

C2-O Bond: The length would be significantly longer than a typical C=O double bond (~1.23 Å) but shorter than a C-O single bond (~1.43 Å), consistent with the delocalized negative charge of the olate.

-

N-N Bond: The bond length within the diazonio group would be very short, close to that of molecular dinitrogen (1.08-1.10 Å), confirming the N≡N triple bond character.[5]

-

Molecular Geometry: The indole ring system is expected to be largely planar to maximize resonance stabilization.[13] Intermolecular interactions in the crystal lattice would likely be dominated by electrostatic forces and π-π stacking of the aromatic rings.[14][15]

Computational Analysis

Modern computational chemistry provides powerful tools to support experimental findings.

-

Density Functional Theory (DFT): Geometry optimization using DFT methods can predict bond lengths and angles that can be compared with crystallographic data.

-

Natural Bond Orbital (NBO) Analysis: NBO calculations can quantify the charge distribution on each atom, providing a theoretical measure of the charge separation.[16] This analysis would be expected to show a significant positive charge localized on the nitrogen atoms of the diazonium group and a significant negative charge on the oxygen atom.

-

Dipole Moment: Calculations will predict a large ground-state dipole moment, a quantitative hallmark of a zwitterionic molecule.[17]

Reactivity and Synthetic Utility

The zwitterionic nature of 5-chloro-3-diazonio-1H-indol-2-olate imparts a dual reactivity profile, making it a valuable synthetic intermediate.

Reactions at the Diazonium Group: The diazonio group is one of the best leaving groups in organic chemistry, readily eliminated as dinitrogen gas (N₂). This makes the C3 position of the indole ring highly susceptible to nucleophilic substitution. These reactions, often catalyzed by copper(I) salts (Sandmeyer reactions), allow for the introduction of a wide variety of functional groups that are otherwise difficult to install on an indole ring.[18][19][20]

Reactions Involving the Olate: The negatively charged oxygen atom is nucleophilic and can participate in reactions such as O-alkylation or O-acylation, although this reactivity might be tempered by the electron-withdrawing effect of the nearby diazonium group.

Azo Coupling: While the indole ring itself is electron-rich, the strong deactivating effect of the diazonium group makes it a poor candidate to act as the nucleophilic partner in traditional azo coupling. However, under specific conditions, it could potentially react with highly activated aromatic compounds.[20]

Conclusion

The zwitterionic character of 5-chloro-3-diazonio-1H-indol-2-olate is not merely a structural curiosity but the central determinant of its chemical identity. This guide has detailed how a combination of synthetic strategy, multi-faceted spectroscopic analysis, and an understanding of its inherent reactivity provides a clear and consistent picture of its charge-separated nature. The pronounced negative solvatochromism, characteristic IR and NMR signatures, and predictable reactivity via loss of N₂ all serve as robust, self-validating evidence of its dipolar structure. For the drug development professional, the stability and unique reactivity of such intermediates offer a powerful platform for the synthesis of novel, highly functionalized indole scaffolds, which continue to be a privileged class of compounds in medicinal chemistry.[3][21][22]

References

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry, 34(1), 213-221. [Link]

- Reddy, T. S., et al. (n.d.). Electronic Supplementary Information (ESI) “I2-Mediated Regioselective C-3 Azidation of indoles”. Royal Society of Chemistry.

- El-Faham, A., et al. (2017). Synthesis and reactivity of new heterocyclic systems derived from 5-chloro- 1H-indole-2,3-dione. Moroccan Journal of Chemistry, 5(4), N°4.

- Fun, H.-K., et al. (2014). Crystal structure of methyl 1H-indole-2-carboxylate, C10H9NO2. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798.

-

Pisarek, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(27), 16680–16691. [Link]

- ResearchGate. (n.d.). Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion.

-

Vasile, M. A., et al. (2023). Intermolecular Interactions in Binary and Ternary Solutions of a Zwitterionic Compound Studied by Solvatochromism. Molecules, 28(4), 1957. [Link]

- Abdel-Gawad, H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8868.

- Pisarek, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(27), 16680-16691.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 5-chloro-3-ethyl-2-methyl-1H-indole. BenchChem.

- ResearchGate. (n.d.). Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine.

- Clark, J. (2016). some reactions of diazonium ions. Chemguide.

-

Rezende, F. P., et al. (2022). Computational Quantification of the Zwitterionic/Quinoid Ratio of Phenolate Dyes for Their Solvatochromic Prediction. Molecules, 27(24), 8993. [Link]

- Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. Chemistry LibreTexts.

- Wikipedia. (n.d.). Diazonium compound. Wikipedia.

- ResearchGate. (2018). Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe.

- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- ResearchGate. (n.d.). Two orientations of indole molecules in the crystal structure. ADP was drawn at 50% probability.

- Wikipedia. (n.d.). Zwitterion. Wikipedia.

- ResearchGate. (n.d.). C-NMR spectroscopic data for compounds 1-3 (125 MHz, d in ppm).

-

Hawash, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4770. [Link]

- NizamMohideen, M., et al. (2010). 5-Chloro-3-[(E)-1,2-diphenylethenyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2514.

- ResearchGate. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- Wang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1361.

- ResearchGate. (2025). Solvatochromic Effect in a Benzimidazole-Based Betaine: Determination of the Dipole Moments and Second-Order Hyperpolarizability.

- EurekAlert!. (2025).

- Britton, J., et al. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journal of Organic Chemistry, 12, 1934–1943.

- Thomas, T. D., et al. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. International Journal of Molecular Sciences, 22(7), 3591.

- Kącka-Zych, A., & Woliński, P. (2020). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. Organics, 1(1), 33-51.

- ResearchGate. (2025). Development and Application of Indolines in Pharmaceuticals.

- ResearchGate. (2015). (PDF) Computational and spectroscopic characterizations of some N-alkyl (benzyl)-diazenium diolates and their metal complexes.

- Adejoro, I. A., et al. (2022). Investigation on electronic structure, vibrational spectra, NBO analysis, and molecular docking studies of aflatoxins and selected emerging mycotoxins against wild-type androgen receptor. Scientific Reports, 12(1), 1162.

- Nanoscale. (n.d.). Impact of covalent functionalization by diazonium chemistry on the electronic properties of graphene on SiC. RSC Publishing.

- PubChem. (n.d.). 5-chloro-1H-indole-2,3-dione. PubChem.

- ResearchGate. (n.d.). The Structure of Diazonium Compounds.

- RSC Publishing. (n.d.).

Sources

- 1. Zwitterion - Wikipedia [en.wikipedia.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazonium compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-chloro-1H-indole-2,3-dione | C8H4ClNO2 | CID 87203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Computational Quantification of the Zwitterionic/Quinoid Ratio of Phenolate Dyes for Their Solvatochromic Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 5-Chloro-3-[(E)-1,2-diphenylethenyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Investigation on electronic structure, vibrational spectra, NBO analysis, and molecular docking studies of aflatoxins and selected emerging mycotoxins against wild-type androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Breakthrough in indole chemistry could accelerate drug development | EurekAlert! [eurekalert.org]

- 22. researchgate.net [researchgate.net]

Technical Guide: Stability and Handling of Electron-Deficient Diazooxindoles

Executive Summary

3-Diazo-2-oxindoles represent a specialized class of metal-carbene precursors critical to the synthesis of spirocyclic alkaloids and indole-based pharmacophores. While generally considered "stabilized" diazo compounds due to the flanking carbonyl group, the introduction of electron-withdrawing groups (EWGs) such as nitro (-NO₂), trifluoromethyl (-CF₃), or halogens (-F, -Cl) onto the isatin core fundamentally alters their thermodynamic profile.

This guide provides a technical analysis of the stability-reactivity trade-off in these systems. It addresses the paradox where EWGs typically enhance the shelf-life (thermal stability) of the diazo precursor by delocalizing the diazo dipole, yet simultaneously increase the electrophilicity and reactivity of the generated carbene species upon decomposition.

Part 1: Electronic Structure & Stability Principles

The Stability-Reactivity Paradox

To handle these reagents safely, one must distinguish between the stability of the diazo ground state and the reactivity of the carbene intermediate.

-

Ground State Stabilization (Storage): The diazo carbon possesses partial negative character. EWGs on the aromatic ring (e.g., C5 or C7 positions) stabilize this charge through resonance, effectively pulling electron density away from the diazo carbon and into the carbonyl/aromatic system. This increases the activation energy required for N₂ extrusion, often resulting in higher decomposition temperatures (

) compared to electron-rich analogs. -

Carbene Destabilization (Reaction): Once thermal or catalytic decomposition occurs (

loss), the resulting metal-carbene is electron-deficient. An EWG further reduces electron density at the carbene center, making it a "hot" electrophile capable of difficult C-H insertions but prone to lower chemoselectivity if not controlled by steric bulk on the catalyst.

Resonance Stabilization Pathway

The following diagram illustrates the electronic delocalization that contributes to the stability of the diazo species.

Figure 1.1: Electronic stabilization mechanism of electron-deficient diazooxindoles.

Part 2: Synthesis & Purification Protocols

The Regitz Diazo Transfer (Standardized Protocol)

The safest and most reliable method for synthesizing electron-deficient 3-diazooxindoles is the Regitz Diazo Transfer using p-acetamidobenzenesulfonyl azide (p-ABSA) or tosyl azide.

Critical Safety Note: Do not use sulfonyl azides with low molecular weights (like mesyl azide) if possible, as they are shock-sensitive. p-ABSA is preferred for its higher shock tolerance.

Protocol: Preparation of 5-Nitro-3-diazo-2-oxindole

-

Reagents:

-

5-Nitroisatin (1.0 equiv)

-

p-ABSA (1.2 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) or Et₃N (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or THF (dry).

-

-

Procedure:

-

Step A: Dissolve 5-nitroisatin in MeCN at 0 °C under an inert atmosphere (N₂ or Ar).

-

Step B: Add DBU dropwise. The solution will darken (formation of the enolate/anion). Note: Electron-deficient isatins are more acidic, facilitating this step.

-

Step C: Add p-ABSA portion-wise. Maintain temperature < 5 °C to control exotherm.

-

Step D: Allow to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (disappearance of isatin).

-

Step E (Quench): Dilute with saturated NH₄Cl solution. Extract with EtOAc.

-

Step F (Purification): Wash organic layer with 10% NaOH (to remove sulfonamide byproduct) followed by brine. Dry over MgSO₄.

-

Step G (Isolation): Concentrate carefully (do not distill to dryness). Purify via silica gel flash chromatography.

-

Purification Constraints

-

Column Chromatography: Use a gradient of Hexanes/EtOAc. Electron-deficient diazo compounds are generally stable on silica but avoid prolonged exposure to acidic silica which can protonate the diazo carbon (leading to decomposition).

-

Recrystallization: Preferred over distillation. Common solvent pairs: EtOH/Hexane or DCM/Et₂O.

Part 3: Thermal Stability & Safety Profiling

DSC Data Interpretation

Differential Scanning Calorimetry (DSC) is mandatory before scaling up (>1g). The "Onset Temperature" (

Table 3.1: Comparative Thermal Stability of Substituted 3-Diazooxindoles (Data approximated based on Hammett trends and aggregated literature values)

| Substituent (C5 Position) | Electronic Effect ( | Approx. | Stability Classification | Carbene Reactivity |

| -H (Unsubstituted) | Neutral | 150 - 160 | Stable | Moderate |

| -OMe (Methoxy) | Electron Donating (EDG) | 135 - 145 | Less Stable | Lower (Nucleophilic) |

| -Cl (Chloro) | Weak EWG | 155 - 165 | Stable | High |

| -NO₂ (Nitro) | Strong EWG | 165 - 180 | Very Stable | Very High |

| -CF₃ (Trifluoromethyl) | Strong EWG | 160 - 175 | Very Stable | High |

-

Interpretation: Strong EWGs (Nitro, CF₃) stabilize the ground state diazo compound, often raising the decomposition temperature. However, the energy release (

) upon decomposition can still be significant (>1000 J/g). -

Warning: While

is high, the "Time to Maximum Rate" (TMR) under adiabatic conditions can be much lower. Never heat these compounds above 100 °C in a batch reactor without rigorous safety calorimetry.

Part 4: Reactivity & Storage

Catalytic Decomposition Pathways

Electron-deficient diazooxindoles are premium substrates for Rh(II)-catalyzed reactions. The EWG makes the carbene highly electrophilic, facilitating insertion into unactivated C-H bonds, but it requires catalysts with bulky ligands (e.g.,

Figure 4.1: Catalytic divergence of electron-deficient diazooxindoles.

Storage Protocols

-

Temperature: Store at -20 °C. While stable at RT, cold storage prevents slow dimerization.

-

Light: Protect from light (amber vials). UV light can trigger photo-decomposition (Wolff rearrangement).

-

Atmosphere: Store under Argon. Moisture is generally tolerated better than in alkyl diazo compounds, but dry storage extends shelf life.

References

-

Regitz, M. (1967). Transfer of Diazo Groups.[1][2][3][4][5][6] Angewandte Chemie International Edition, 6(9), 733–749. Link

-

Doyle, M. P., et al. (2010). Catalytic Carbene Insertion into C–H Bonds. Chemical Reviews, 110(2), 704–736. Link

-

Green, S. P., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 47–62. Link

-

Xing, D., & Hu, W. (2015). Recent Advances in Metal-Carbenoid Mediated Nitrogen-Containing Zwitterionic Intermediate Trapping Process. Accounts of Chemical Research, 48(11), 2843–2855. Link

-

Baum, J. S., et al. (1987). Diazotransfer reactions with p-acetamidobenzenesulfonyl azide. Synthetic Communications, 17(14), 1709–1716. Link

Sources

An In-depth Technical Guide to the Safe Handling of 5-chloro-3-diazoindol-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific, verified Safety Data Sheet (SDS) for 5-chloro-3-diazoindol-2-one is readily available in public databases. This guide has been synthesized by a Senior Application Scientist to provide a comprehensive safety overview based on the known hazards of two key structural components: the diazo functional group and the chlorinated indole core. The recommendations herein are predictive and precautionary. All manipulations of this compound should be treated as handling a substance with high and uncharacterized hazards. A thorough risk assessment must be performed by qualified personnel before any experimental work begins.

Executive Summary: A Compound of Dual Hazards

5-chloro-3-diazoindol-2-one is a molecule that presents a significant dual-hazard profile. The presence of the diazo functional group (-N=N-) introduces the primary and most severe risk: the potential for rapid, exothermic decomposition leading to an explosion.[1][2][3] Diazo compounds as a class are known to be sensitive to heat, shock, friction, and even light, and can release large volumes of nitrogen gas upon decomposition.[1][3] Compounding this is the chlorinated indole core, which, based on analogous structures, likely carries risks of skin and eye irritation, respiratory tract irritation, and potential toxicity. The absence of specific stability and toxicological data for this exact molecule necessitates a highly cautious approach, treating it as a potentially explosive and toxic substance at all times.

Core Hazard Analysis: The Diazo Group

The principal hazard of 5-chloro-3-diazoindol-2-one stems from its diazo functionality. This group is notorious for its instability and is a key reason many diazo compounds are avoided in industrial-scale processes.[1][2]

-

Thermal Instability: Decomposition can be initiated at temperatures as low as 60-75 °C for some diazo compounds, leading to a thermal runaway reaction.[1][2] The decomposition is highly exothermic.

-

Impact and Friction Sensitivity: Many diazo compounds are predicted to be impact-sensitive, even if they are not formally classified as explosive.[1][2] This means that dropping a container, scraping the solid with a metal spatula, or even using ground-glass joints could provide enough energy to initiate decomposition.

-

Gas Evolution: The decomposition reaction liberates nitrogen gas (N₂), which can lead to a rapid and dangerous pressure buildup in a closed system.[3]

-

Toxicity: Beyond the physical hazards, diazo compounds as a class are considered toxic irritants and can act as sensitizers.

The stability of diazo compounds is influenced by their substituents. While there is no specific data for 5-chloro-3-diazoindol-2-one, the general principle is that electron-rich substituents can decrease thermal stability.[1][2]

Data Summary: General Properties of Diazo Compounds

| Parameter | General Value/Observation | Rationale & Implication |

| Decomposition Onset (DSC) | 75–160 °C | The compound may decompose violently upon heating. Low-temperature work is essential. |

| Enthalpy of Decomposition (ΔHd) | ~102 kJ mol⁻¹ (can be higher) | Significant energy release upon decomposition, indicating a high potential for thermal runaway.[1] |

| Impact Sensitivity | Many are predicted to be impact-sensitive. | Avoid dropping, scraping, or grinding the material. Handle with extreme care.[1] |

Inferred Hazards from the Chlorinated Indole Core

Based on safety data for related compounds like 5-chloroindole, the core structure likely contributes the following hazards:

-

Skin Corrosion/Irritation: May cause skin irritation upon contact.

-

Serious Eye Damage/Irritation: Likely to cause serious eye irritation.

-

Acute Toxicity (Oral): May be harmful if swallowed.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Mandatory Safety Protocols and Experimental Workflow

Given the high potential for explosive decomposition, a rigorous and multi-layered safety protocol is not optional; it is mandatory.

The Hierarchy of Controls

The safest approach is to avoid isolating the diazo compound altogether. If possible, generate and use it in-situ.

Caption: Hierarchy of controls applied to handling 5-chloro-3-diazoindol-2-one.

Step-by-Step Handling Protocol for Isolated Material

If isolation is unavoidable, the following protocol must be strictly adhered to.

-

Pre-Experiment Setup:

-

Scale: Never work with more than 0.5 grams of the material.[4] All initial work should be at the milligram scale.

-

Location: All work must be conducted inside a certified chemical fume hood.

-

Protective Barriers: A sturdy, anchored blast shield must be placed between the experiment and the researcher.[5] The fume hood sash should be kept as low as possible.

-

No Lone Work: Never handle this compound while working alone.[4] Inform colleagues of the nature of the experiment.

-

-

Required Personal Protective Equipment (PPE):

-

Body: A flame-resistant lab coat.

-

Hands: Heavy-duty leather gloves worn over chemically resistant nitrile gloves.

-

Face/Eyes: A full-face shield must be worn in addition to chemical safety goggles.

-

-

Handling the Compound:

-

Tools: Do NOT use metal spatulas. Use spatulas made of wood, ceramic, or Teflon to avoid friction and potential catalytic decomposition.[4]

-

Glassware: Avoid glassware with ground-glass joints, as these can create friction. If necessary, use specialized flame-polished joints.[4] Check for and discard any scratched or flawed glassware.

-

Temperature: Keep the compound cold at all times. Store in a refrigerator or freezer, away from light. Conduct reactions at low temperatures (e.g., in an ice bath).

-

Environment: Protect from light by wrapping containers in aluminum foil. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.

-

-

Post-Experiment / Quenching:

Emergency Procedures

| Situation | Response Protocol |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. Do not attempt to clean up a dry spill. If wet, absorb with an inert, non-combustible material. Contact environmental health and safety personnel immediately. |

| Decomposition/Explosion | Evacuate the laboratory immediately. Alert others and contact emergency services. |

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area. The container should be clearly labeled with "DANGER: POTENTIALLY EXPLOSIVE." Store away from acids, metals, and sources of heat or shock.

-

Disposal: Waste containing this compound is considered hazardous. It must be fully quenched before disposal. Dispose of contents and container in accordance with all local, regional, and national regulations at an approved waste disposal plant.

Workflow Visualization for Safe Handling

Caption: Decision workflow for handling 5-chloro-3-diazoindol-2-one.

References

-

Product Class 21: Diazo Compounds. Science of Synthesis. Thieme.

-

Mood, C. L., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 45-59. 1

-

Mood, C. L., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. National Center for Biotechnology Information. 2

-

Mood, C. L. (2020). Explosive hazards of diazo compounds and what practical precautions are necessary. ACS Meetings & Events. 7

-

Reactive Chemical Hazards of Diazonium Salts. ResearchGate. 8

-

Introduction to Diazo Compounds. OntoSite. 3

-

Working with Potentially Explosive Chemicals/Reactions. University of Auckland. 5

-

Working with Hazardous Chemicals. Organic Syntheses. 6

-

Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Florida Atlantic University. 9

-

Diazonium Salts. CAMEO Chemicals, NOAA. 10

-

Potential Explosive Experiments Guideline. KAUST Health & Safety. 4

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ontosight.ai [ontosight.ai]

- 4. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 5. auckland.ac.nz [auckland.ac.nz]

- 6. orgsyn.org [orgsyn.org]

- 7. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]

- 8. researchgate.net [researchgate.net]

- 9. fau.edu [fau.edu]

- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Note: Precision Synthesis of 3-Substituted Indoles via Bamford-Stevens Decomposition of Isatin Tosylhydrazones

Topic: Protocol for Bamford-Stevens reaction of isatin tosylhydrazones Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary & Scientific Rationale

The Bamford-Stevens reaction classically refers to the base-mediated decomposition of tosylhydrazones to generate diazo intermediates, which subsequently yield alkenes via carbene or carbocation pathways.[1][2][3][4][5] However, in the context of isatin (1H-indole-2,3-dione) derivatives, this reaction trajectory is unique.

Unlike aliphatic ketones, the Bamford-Stevens decomposition of isatin-3-tosylhydrazones yields 3-diazoindolin-2-ones , which are remarkably stable 1,3-dipoles. These species serve as versatile "carbene surrogates" for the synthesis of C3-functionalized indoles—a privileged scaffold in FDA-approved therapeutics (e.g., Sunitinib, Nintedanib).

This guide details the "Interrupted Bamford-Stevens" protocol.[6] Instead of forcing the classical elimination to an alkene (which would destroy the lactam ring), we utilize the Bamford-Stevens conditions to generate the reactive diazo species, followed by a metal-free reductive coupling with boronic acids (the Barluenga-Valdés reaction). This methodology offers a transition-metal-free route to construct

Mechanistic Pathway[2][6][7]

Understanding the stability of the diazo intermediate is critical for protocol success. Unlike the transient diazoalkanes generated from simple ketones, the 3-diazoindolin-2-one is stabilized by the adjacent lactam carbonyl, allowing for isolation or controlled in-situ reaction.

Experimental Protocols

Protocol A: Synthesis of Isatin-3-Tosylhydrazone (Precursor)

Objective: Quantitative conversion of isatin to the hydrazone with high purity.

Reagents:

-

Substituted Isatin (1.0 equiv)

- -Toluenesulfonyl hydrazide (1.05 equiv)

-

Methanol (Grade: ACS Reagent, 0.5 M concentration relative to isatin)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the isatin derivative in Methanol.

-

Note: Isatin solubility varies. Mild heating (40°C) may be required for dissolution.

-

-

Addition: Add

-toluenesulfonyl hydrazide in a single portion. Add catalytic acetic acid. -

Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (orange/red) should disappear, replaced by a yellow precipitate (hydrazone).

-

-

Work-up: Cool the reaction to room temperature and then to 0°C in an ice bath to maximize precipitation.

-

Filtration: Filter the yellow solid under vacuum. Wash the cake with cold methanol (

mL) and diethyl ether ( -

Drying: Dry under high vacuum for 4 hours.

Yield Expectation: >90%.

QC Check:

Protocol B: Base-Mediated Bamford-Stevens Decomposition (Diazo Generation)

Objective: Generation of the 3-diazoindolin-2-one intermediate. This can be performed as a discrete step or in situ.

Safety Warning: Diazo compounds are potentially shock-sensitive and explosive. While 3-diazoindolin-2-ones are relatively stable, perform all reactions behind a blast shield and avoid temperatures >110°C unless necessary.

Reagents:

-

Isatin-3-tosylhydrazone (from Protocol A)

-

Base: Potassium Carbonate (

, 2.0 equiv) or Sodium Hydroxide (0.2 M aq). -

Solvent: 1,4-Dioxane or Methanol.

Procedure (Isolation Method):

-

Dissolution: Suspend the tosylhydrazone in Methanol (0.2 M).

-

Basification: Add 0.2 N NaOH (aq) dropwise until the yellow suspension turns into a deep orange/red solution.

-

Reaction: Stir at room temperature for 1–2 hours. The Bamford-Stevens elimination of the sulfinate group occurs spontaneously at this pH.

-

Extraction: Dilute with water and extract with Dichloromethane (DCM).

-

Purification: Wash the organic layer with brine, dry over

, and concentrate without heating above 30°C . -

Result: Deep orange/red solid (3-diazoindolin-2-one). Store at -20°C.

Protocol C: Metal-Free Reductive Coupling (Barluenga-Valdés)

Objective: Coupling the Bamford-Stevens intermediate with boronic acids to form 3-substituted indoles.

This protocol represents the modern "drug development" application, utilizing the diazo species generated via B-S conditions to form

Reagents:

-

Isatin-3-tosylhydrazone (1.0 equiv)

-

Aryl or Alkyl Boronic Acid (1.5 equiv)

-

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

-

Setup: In a sealed tube or pressure vial, combine the isatin tosylhydrazone, boronic acid, and

. -

Solvent: Add 1,4-Dioxane (concentration 0.2 M).

-

Why Dioxane? High boiling point and excellent solubility for boronic acids.

-

-

Degassing: Briefly sparge with Nitrogen (2 mins) to remove oxygen (prevents oxidative side reactions).

-

Thermal Activation: Heat the reaction to 110°C for 4–12 hours.

-

Monitoring: Reaction is complete when the deep red color of the diazo intermediate fades to pale yellow/brown.

-

Work-up: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Interpretation & Troubleshooting

Optimization Matrix

| Variable | Recommendation | Rationale |

| Base | Strong enough to deprotonate hydrazone ( | |

| Solvent | 1,4-Dioxane | Optimal for thermal reductive coupling (110°C).[8] Toluene is a viable alternative for hydrophobic substrates. |

| Temperature | 90°C – 110°C | Required to overcome the activation energy for |

| Stoichiometry | 1.5 eq Boronic Acid | Boronic acids can undergo protodeboronation at high temps; excess ensures complete conversion of the diazo species. |

Troubleshooting Guide

-

Problem: Reaction stops at the red/orange stage.

-

Diagnosis: The Bamford-Stevens elimination occurred (forming diazo), but the coupling failed.

-

Solution: Increase temperature to 110°C. Ensure the boronic acid is not decomposed (check purity).

-

-

Problem: Low yield with electron-poor isatins.

-

Diagnosis: Electron-withdrawing groups at C5/C7 destabilize the diazo species, leading to rapid non-productive decomposition (azine formation).

-

Solution: Lower temperature to 90°C and extend reaction time. Add the base slowly (syringe pump) to keep diazo concentration low.

-

Workflow Visualization

References

-

Barluenga, J., Tomás-Gamasa, M., Aznar, F., & Valdés, C. (2009).[8][9] Metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones.[1][8][9][10] Nature Chemistry, 1(6), 494–499. [Link]

-

Bamford, W. R., & Stevens, T. S. (1952).[3] The decomposition of p-toluenesulphonylhydrazones by alkali. Journal of the Chemical Society, 4735–4740. [Link]

-

Zhao, X., & Zhang, Y. (2016). Pd-Catalyzed Coupling of N-Tosylhydrazones with Terminal Alkynes: Synthesis of 3-Alkynylindoles. Journal of Organic Chemistry. [Link]

-

Allouche, E. M. D., Al-Mughaid, H., & Grindley, T. B. (2010). Regioselective Synthesis of 3-Substituted Indoles. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Bamford-Stevens Reaction [organic-chemistry.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. BJOC - Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates [beilstein-journals.org]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Rhodium-catalyzed C-H insertion using 5-chloro-3-diazooxindole

An Application Guide to Rhodium-Catalyzed C-H Insertion with 5-Chloro-3-Diazooxindole

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of rhodium-catalyzed C-H insertion reactions utilizing 5-chloro-3-diazooxindole. The focus is on providing a deep mechanistic understanding coupled with robust, field-tested protocols to enable the successful synthesis of complex spirocyclic oxindole frameworks, which are prevalent in pharmacologically active molecules.[1]

Strategic Overview: The Power of C-H Insertion

Direct C-H bond functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[2] This approach allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, streamlining the synthesis of complex molecular architectures.[3]

Within this field, the intramolecular C-H insertion of metal carbenes, generated from diazo compounds, is a particularly powerful tool for constructing cyclic systems.[4][5] The oxindole scaffold, a core structure in numerous natural products and pharmaceuticals, is an ideal candidate for this methodology. By employing a diazo group at the C3 position, we can forge a new carbon-carbon bond, creating a spirocyclic center that is of significant interest in drug design. The use of 5-chloro-3-diazooxindole as a carbene precursor, catalyzed by rhodium(II) complexes, provides a reliable and efficient pathway to these valuable compounds.

Mechanistic Principles: The Rhodium(II) Catalytic Cycle

The success of this transformation hinges on the unique reactivity of dirhodium(II) paddlewheel complexes.[6][7] These catalysts are highly efficient at decomposing diazo compounds to generate a transient, electrophilic rhodium-carbene intermediate, which is the key reactive species in the C-H insertion process.[8][9]

The Causality Behind the Catalysis:

-

Carbene Formation: The process begins with the coordination of the diazo compound to an open axial site of the Rh(II) catalyst. This is followed by a rate-limiting extrusion of dinitrogen (N₂) to form the critical rhodium-carbene intermediate.[10] The choice of ligands on the rhodium catalyst can modulate the electrophilicity of this carbene, directly impacting its reactivity and selectivity.[11][12]

-

C-H Insertion: The electrophilic carbene then undergoes an intramolecular insertion into a nearby C-H bond. This is typically a concerted, three-centered transition state where the C-H bond is broken and the new C-C and C-H bonds are formed simultaneously. Electron-donating groups adjacent to the target C-H bond can accelerate this step.[10]

-

Catalyst Regeneration: Upon formation of the spirocyclic product, the Rh(II) catalyst is released and can re-enter the catalytic cycle.

Caption: The catalytic cycle for rhodium-catalyzed C-H insertion.

Reagent and Catalyst Selection

3.1. The Carbene Precursor: 5-Chloro-3-Diazooxindole

The 5-chloro-3-diazooxindole is an "acceptor/donor" type diazo compound. The carbonyl group acts as an electron-withdrawing 'acceptor', while the aryl ring acts as a 'donor'. This substitution pattern stabilizes the diazo compound, making it generally safer to handle than more reactive acceptor/acceptor types, while still being sufficiently reactive for carbene formation with an active catalyst.[11] The chloro-substituent can be used to modulate the electronic properties of the system or serve as a handle for further synthetic transformations.

3.2. The Catalyst: Dirhodium(II) Complexes

The choice of dirhodium(II) catalyst is paramount for achieving high yield and selectivity. The ligands surrounding the two rhodium centers dictate the catalyst's steric and electronic properties.

| Catalyst | Ligands (L) | Key Characteristics & Rationale |

| Rh₂(OAc)₄ | Acetate | The prototypical, robust, and commercially available catalyst. Excellent starting point for reaction optimization due to its high reactivity.[11] |

| Rh₂(TFA)₄ | Trifluoroacetate | More electron-withdrawing ligands increase the catalyst's Lewis acidity, generating a more electrophilic and reactive carbene. Useful for less reactive C-H bonds. |

| Rh₂(esp)₂ | α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid | A highly robust and soluble catalyst developed by the Du Bois group, often providing superior results in challenging C-H functionalization reactions. |

| Chiral Catalysts | e.g., Rh₂(S-DOSP)₄, Rh₂(S-PTTL)₄ | Chiral carboxylate or carboxamidate ligands create a chiral pocket around the active site, enabling enantioselective C-H insertion.[10][13] Essential for the synthesis of enantioenriched drug candidates. |

Experimental Protocols and Procedures

4.1. CRITICAL SAFETY PROTOCOL: Handling Diazo Compounds

Diazo compounds are toxic, potentially explosive, and can be sensitizers. All manipulations MUST be performed in a well-ventilated chemical fume hood, behind a blast shield.[14]

-

Personal Protective Equipment (PPE): Always wear ANSI-approved safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[15][16]

-

Avoid: Contact with skin, ground glass joints (can cause explosions), strong acids (rapid decomposition), high temperatures, and direct light.[17]

-

Storage: If necessary, store diazo compounds in solution at low temperatures (-20 to -80 °C) and use them promptly. NEVER store neat diazo compounds.[14][15]

-

Quenching: Any excess diazo compound can be quenched carefully by the dropwise addition of acetic acid in a fume hood.

4.2. Protocol 1: Synthesis of 5-Chloro-3-Diazooxindole via Diazo Transfer

This protocol is adapted from established diazo transfer procedures.[4][5] The key is the reaction of the active methylene group of 5-chlorooxindole with a sulfonyl azide in the presence of a base.

Caption: Workflow for the synthesis of 5-chloro-3-diazooxindole.

Step-by-Step Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-chlorooxindole (1.0 eq).

-

Reagent Addition: Dissolve the oxindole in a suitable solvent (e.g., acetonitrile or toluene, ~0.1 M). Add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 eq).

-

Diazo Transfer: Add p-acetamidobenzenesulfonyl azide (p-ABSA) (1.1 eq) portion-wise at room temperature. Wrap the flask in aluminum foil to protect it from light.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford 5-chloro-3-diazooxindole as a vibrant yellow-orange solid.

4.3. Protocol 2: Rhodium-Catalyzed Intramolecular C-H Insertion

This general procedure highlights a critical experimental detail: the slow addition of the diazo compound to the catalyst solution is crucial to maintain a low concentration of the reactive carbene, which minimizes the formation of undesired dimer byproducts.[4][5]

Step-by-Step Procedure:

-

Catalyst Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%) in a dry, degassed solvent (e.g., toluene or dichloromethane, ~0.01 M).

-

Diazo Solution: In a separate flask, dissolve the 5-chloro-3-diazooxindole (1.0 eq) and the C-H insertion substrate in the same solvent.

-

Slow Addition: Using a syringe pump, add the diazo/substrate solution dropwise to the stirring catalyst solution over a period of 1-2 hours at the desired temperature (room temperature is often a good starting point). Vigorous nitrogen evolution will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 30-60 minutes. Monitor for the disappearance of the diazo compound by TLC (the yellow color will fade).

-

Workup and Purification: Upon completion, add a drop of a catalyst poison like DBU to quench the catalyst.[4] Concentrate the reaction mixture in vacuo and purify the residue directly by flash column chromatography to isolate the desired spirocyclic oxindole product.

Data, Results, and Troubleshooting

The success of the C-H insertion can be influenced by the electronic nature of the C-H bond being targeted. The following table provides representative data for this class of reaction.

| Substrate (R-H) | Product | Typical Yield (%) | Notes |

| Cyclohexane | Spiro[cyclohexane-oxindole] | 75-85% | Tertiary C-H bonds are generally more reactive than secondary ones. |

| Tetrahydrofuran | Spiro[tetrahydrofuran-oxindole] | 60-70% | C-H bonds alpha to an ether oxygen are activated and react readily. |

| N-Boc-pyrrolidine | Spiro[pyrrolidine-oxindole] | 80-90% | C-H bonds alpha to nitrogen in amides or carbamates are highly activated. |

| Toluene | Spiro[benzyl-oxindole] | 45-55% | Insertion into benzylic C-H bonds is feasible but can be less efficient. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield / No Reaction | 1. Inactive catalyst. 2. Reaction temperature too low. 3. C-H bond is not sufficiently activated. | 1. Use a fresh batch of catalyst or a more active variant (e.g., Rh₂(TFA)₄). 2. Gently heat the reaction (e.g., to 40-60 °C). 3. This methodology may not be suitable for the chosen substrate. |

| Formation of Dimer | Concentration of the rhodium-carbene is too high. | Decrease the rate of addition of the diazo compound using a syringe pump. Increase the total solvent volume (lower concentration). |

| Complex Mixture of Products | Multiple C-H bonds of similar reactivity are present in the substrate. | Switch to a more sterically demanding or electronically selective catalyst (e.g., a chiral carboxamidate) to improve regioselectivity. |

References

- Mechanism of Rhodium-Catalyzed Carbene Formation from Diazo Compounds. (2025). Google Search.

- Rhodium(II)-Catalyzed N–H Insertions of Carbenes under Mechanochemical Conditions. (2024). American Chemical Society.

- Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones.

- Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. Royal Society of Chemistry Publishing.

- Heteroleptic dirhodium(ii,ii) paddlewheel complexes as carbene transfer catalysts. Royal Society of Chemistry Publishing.

- Unlocking catalytic potential: a rhodium(II)-based coordination polymer for efficient carbene transfer reactions with donor/acceptor diazoalkanes. (2024). Royal Society of Chemistry Publishing.

- Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. Organic-Chemistry.org.

- Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. (2024). Royal Society of Chemistry Publishing.

- Product Class 21: Diazo Compounds. Thieme.

- MSDS Diazo 1 51 042209.

- Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. (2016). MDPI.

- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.

- Self-Supported Heterogeneous Dirhodium(II) Catalyst for Nitrene and Carbene Transfer Reactions. (2024). ChemRxiv.

- Phenyldiazomethane SOP. (2013). MSU Chemistry.

- Material Safety Data Sheet - Diazo Red RC. (2005). Cole-Parmer.

- Recent Developments in Rhodium Carbene and Nitrene Chemistry. (2010). MacMillan Group Meeting.

- Ligand effect and scope of the rhodium‐catalyzed enantioselective synthesis of planar chiral benzosiloloferrocenes by silylation of C(sp²)−H bond.

- Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. (2011).

- Rhodium Carbenoids and C-H Insertion. stoltz2.caltech.edu.

- Rhodium Catalyzed Alkyl C-H Insertion Reactions. Denmark Group.

- Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization.

- Developments in Rhodium Catalyzed C H insertion of Donor/Donor Carbenes. (2019). Baylor University Chemistry.

- Catalytic Asymmetric C-H Insertions of Rhodium(II) Azavinyl Carbenes. Organic-Chemistry.org.

- The application of C–H bond functionalization in the total syntheses of indole natural products. Royal Society of Chemistry Publishing.

- C-H functionalization of indoles and oxindoles through cdc reactions. Targets in Heterocyclic Systems.

- C-H Functionalization.

- Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. (2018). Royal Society of Chemistry Publishing.

- Synthesis of functionalized diazocines for application as building blocks in photo- and mechanoresponsive materials. (2019).

Sources

- 1. The application of C–H bond functionalization in the total syntheses of indole natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]

- 6. Unlocking catalytic potential: a rhodium( ii )-based coordination polymer for efficient carbene transfer reactions with donor/acceptor diazoalkanes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01386G [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07010K [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 13. Catalytic Asymmetric C-H Insertions of Rhodium(II) Azavinyl Carbenes [organic-chemistry.org]

- 14. orgsyn.org [orgsyn.org]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. nwgraphic.com [nwgraphic.com]

Application Note: Wolff Rearrangement of 5-Chloro-3-Diazooxindole to Ketenes

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of 2-aminophenylacetic acid derivatives and related scaffolds via the Wolff rearrangement of isatin-derived diazo compounds.

Executive Summary

The Wolff rearrangement of

This guide details the synthesis of the diazo precursor, the photochemical generation of the ketene, and the subsequent trapping protocols.[1] It distinguishes the Wolff pathway from competing carbene insertion reactions, ensuring high selectivity.

Mechanistic Insight & Pathway Analysis

The photolysis of 5-chloro-3-diazooxindole generates a singlet carbene at the C3 position. While this carbene can undergo C-H insertion or dimerization, the Wolff rearrangement is promoted by specific photochemical conditions, leading to ring contraction and subsequent ring opening to form an imidoyl ketene .

The Wolff Pathway

Unlike acyclic diazoketones, the Wolff rearrangement of 3-diazooxindole involves a ring strain-driven transformation.

-

Excitation: UV irradiation triggers the loss of

, generating a singlet carbene. -

Rearrangement: The carbene undergoes a 1,2-shift (ring contraction) to form a transient benzazetidinone species or directly opens to the imidoyl ketene .

-

Trapping: The highly electrophilic ketene reacts rapidly with nucleophiles (ROH,

) to form stable esters or amides.

Pathway Visualization

The following diagram illustrates the competing pathways and the specific route to the ketene intermediate.

Figure 1: Mechanistic pathway of 5-chloro-3-diazooxindole photolysis. The Wolff rearrangement pathway (colored arrows) is favored under irradiation in nucleophilic solvents.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-3-diazooxindole

Objective: Preparation of the stable diazo precursor from 5-chloroisatin via the Bamford-Stevens/Regitz reaction sequence.

Reagents:

-

5-Chloroisatin (CAS: 17630-76-1)

-

p-Toluenesulfonyl hydrazide (Tosylhydrazine)

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH), Dichloromethane (DCM)

Step-by-Step Methodology:

-

Hydrazone Formation:

-

Dissolve 5-chloroisatin (10 mmol) in warm Ethanol (30 mL).

-

Add p-toluenesulfonyl hydrazide (11 mmol) in one portion.

-

Reflux the mixture for 2 hours. A precipitate (tosylhydrazone) will form.

-

Cool to